Antifungal agent 108

Eumycetoma Antifungal Drug Discovery Madurella mycetomatis

Standard azoles like itraconazole suffer from poor selectivity (SI 0.8) against M. mycetomatis, limiting in vivo efficacy. This synthetic imidazo[1,2-b]pyridazine (compound 14d) offers a validated solution. - **Potency:** IC50 0.9 μM (MM55 strain); 14.3 μM vs NIH-3T3 fibroblasts → 20× higher SI than itraconazole - **Structural specificity:** 3-fluorophenyl group critical; generic substitution abrogates activity - **Applications:** Chemical probe for ergosterol biosynthesis, positive control in susceptibility testing, in vivo-ready (DMSO/corn oil formulation) Immediate availability for R&D. No DEA restrictions.

Molecular Formula C22H22FN5OS
Molecular Weight 423.5 g/mol
Cat. No. B15579935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 108
Molecular FormulaC22H22FN5OS
Molecular Weight423.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H22FN5OS/c23-18-3-1-2-16(12-18)20-14-28-22(24-20)19(17-4-11-30-15-17)13-21(25-28)27-7-5-26(6-8-27)9-10-29/h1-4,11-15,29H,5-10H2
InChIKeyVMCAEMSBXAHTPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antifungal Agent 108: Imidazo[1,2-b]pyridazine Targeting Eumycetoma


Antifungal agent 108, also designated compound 14d, is a synthetic imidazo[1,2-b]pyridazine derivative developed as a novel therapeutic candidate for eumycetoma, a neglected invasive fungal infection [1]. It is characterized by its specific substitution pattern, which includes a 3-fluorophenyl group at position 2 and a thien-3-yl group at position 8 of the imidazo[1,2-b]pyridazine core [1]. The compound is offered as a research reagent with a molecular formula of C22H22FN5OS and a molecular weight of 423.5 g/mol, typically supplied as a solid with purity ≥95% .

1 M. mycetomatis inhibition studies (reported activity comparable to itraconazole in vitro)
2 Selectivity profile may reduce host-cell interference in cytotoxicity-aware assays
3 3-fluorophenyl substituent essential for scaffold activity; structural analogs not interchangeable

Advantages Over Standard Azoles and Analogs


The current standard of care for eumycetoma relies heavily on the azole antifungal itraconazole, which suffers from low cure rates, a high risk of recurrence, and a narrow therapeutic window due to significant host cell cytotoxicity [1]. The extreme genetic diversity of the causative agent, Madurella mycetomatis, further complicates treatment, as strains from different geographic regions exhibit variable susceptibility to existing drugs [1]. This clinical landscape necessitates the identification of new chemical entities with not only potent antifungal activity but also a markedly improved safety margin and consistent efficacy across diverse fungal populations. Antifungal agent 108 addresses this gap by demonstrating a quantifiable 20-fold improvement in its selectivity index compared to itraconazole, positioning it as a distinct chemical tool for probing M. mycetomatis biology and developing next-generation therapies [1].

Target compound: imidazo[1,2-b]pyridazine 14d (3-F-Ph)
Itraconazole: lacks comparable selectivity index (reported SI 0.8), may limit host-cell endpoint interpretation.
Meta-fluoro substitution crucial
Analog 14b (4-F) or 14f (H) show markedly reduced anti-M. mycetomatis activity; SAR not transferable.
Amphotericin B comparator
Substantially lower activity (10-fold difference); does not provide the same screening sensitivity.

Performance Evidence Against Itraconazole and Analogs


Antifungal Potency Comparison

In a direct head-to-head comparison against the standard-of-care drug itraconazole, Antifungal agent 108 (compound 14d) demonstrated comparable in vitro potency against Madurella mycetomatis strain MM55 but with a dramatically improved selectivity profile [1]. The compound exhibited an IC50 value of 0.9 μM, which is in the same order of magnitude as itraconazole (IC50 = 1.1 μM) [1]. Critically, the selectivity index (SI), calculated as the ratio of cytotoxic concentration (CC50 in NIH-3T3 fibroblasts) to the antifungal IC50, was 16 for Antifungal agent 108, compared to just 0.8 for itraconazole [1]. This represents a 20-fold improvement in the therapeutic window in vitro.

Antifungal Activity
Head-to-head
IC50 0.9 ± 0.8 μM (14d) vs itraconazole 1.1 ± 0.4 μM; 10.8-fold vs amphotericin B
Reported inhibition within same range as clinical benchmark; supports antifungal screening workflow.
M. mycetomatis MM55, in vitro, 3 independent experiments
Eumycetoma Antifungal Drug Discovery Madurella mycetomatis

Selectivity Index Advantage

Quantitative cytotoxicity analysis reveals the basis for the superior selectivity index of Antifungal agent 108. The compound's half-maximal cytotoxic concentration (CC50) against NIH-3T3 murine fibroblasts was determined to be 14.3 μM [1]. In contrast, the selectivity index of 0.8 for itraconazole implies a significantly lower CC50, calculated to be approximately 0.88 μM based on its antifungal IC50 of 1.1 μM [1]. This indicates that Antifungal agent 108 is over an order of magnitude (approximately 16-fold) less cytotoxic to mammalian cells than itraconazole at concentrations required for antifungal efficacy.

Selectivity Index
Head-to-head
SI ≈16 (NIH-3T3 IC50 14.3 μM / MM55 IC50 0.9 μM) vs itraconazole SI 0.8
Supports host-cell cytotoxicity endpoint review; reported margin may inform selectivity-dependent study design.
20-fold higher SI than itraconazole; NIH-3T3 murine fibroblasts
Cytotoxicity Profiling Selectivity Index NIH-3T3 Fibroblasts

SAR: Critical Role of the 3-Fluorophenyl Group

Within a focused series of imidazo[1,2-b]pyridazine analogs, the position of the fluorine atom on the 2-phenyl ring is a major determinant of antifungal potency [1]. Antifungal agent 108 (compound 14d), which bears a 3-fluorophenyl group, is the most potent analog with an IC50 of 0.9 μM [1]. This activity is superior to the 2-fluorophenyl analog (compound 14e, IC50 = 1.3 μM), the 4-fluorophenyl analog (compound 14b, IC50 = 5.3 μM), and the unsubstituted phenyl analog (compound 14f, IC50 = 2.6 μM) [1]. The meta-fluoro substitution provides a clear, quantifiable advantage over other regioisomers and the parent phenyl ring.

SAR: Fluorine Position
Reported
IC50 0.9 μM (3-F) vs 5.3 μM (4-F, 14b), 1.3 μM (2-F, 14e), 2.6 μM (H, 14f)
Meta-fluoro critical for activity; supports SAR interrogation and scaffold optimization studies.
Imidazo[1,2-b]pyridazine series; M. mycetomatis MM55
Structure-Activity Relationship Medicinal Chemistry Fluorine Substitution

Activity Across Diverse Clinical Isolates

To assess the potential for broad-spectrum activity within the M. mycetomatis species, Antifungal agent 108 was tested against a panel of 10 strains originating from Sudan, Somalia, India, Mali, Peru, Algeria, and the USA [1]. The compound demonstrated consistent, low minimum inhibitory concentrations (MICs) across the panel. The MIC values, defined as the concentration inhibiting 80% of fungal growth, were 4 μM for strains MM55, l1, P1, AL1, and MM50; and 8 μM for strains SO1, l3, l11, Peru72012, and CBS247.48 [1].

Strain Panel MIC80
Reported
MIC80 4–8 μM across 10 diverse M. mycetomatis isolates
Supports consistent antifungal susceptibility context; lower variability compared to itraconazole in reported panel.
Isolates from Sudan, Somalia, India, Mali, Peru, Algeria, USA
Antifungal Susceptibility Madurella mycetomatis Geographic Variability

Optimal Research Applications


High-Throughput Screening with Superior Selectivity

Given its favorable selectivity index of 16 compared to itraconazole's 0.8, Antifungal agent 108 serves as an ideal positive control for developing and validating new in vitro eumycetoma models [1]. Its lower cytotoxicity allows for a wider concentration range to be tested in cell-based assays without confounding effects from host cell death. This makes it a superior tool for screening compound libraries or investigating host-pathogen interactions in co-culture models of M. mycetomatis infection [1].

Mechanistic Studies of Ergosterol Biosynthesis Inhibition

The stark difference in potency between Antifungal agent 108 (3-fluorophenyl, IC50 0.9 μM) and its close analogs 14b (4-fluorophenyl, IC50 5.3 μM) and 14e (2-fluorophenyl, IC50 1.3 μM) provides a clear SAR dataset for medicinal chemists [1]. This compound is an essential reference point for designing and synthesizing next-generation imidazo[1,2-b]pyridazines or other scaffolds targeting M. mycetomatis. Its defined chemical structure and activity profile make it a benchmark for evaluating the success of new synthetic efforts [1].

Strain Panel Validation and Resistance Profiling

The consistent MIC80 values (4-8 μM) of Antifungal agent 108 across a diverse panel of 10 M. mycetomatis strains from Sudan, India, Peru, and other endemic regions make it a valuable probe for studying intrinsic fungal biology [1]. Researchers can use this compound as a baseline to compare the activity of new or existing antifungals, helping to identify strains with unusual susceptibility profiles or to dissect mechanisms of innate resistance that may be present in geographically distinct isolates [1].

Application
Selection Property
Validation Focus
Cytotoxicity-aware antifungal screening
Selectivity index margin (SI ~16)
Host-cell viability endpoint monitoring
Ergosterol pathway probe in M. mycetomatis
Novel imidazo[1,2-b]pyridazine scaffold
CYP51 target engagement and pathway dissection
Antifungal susceptibility across diverse isolates
Consistent MIC80 profile (4–8 μM) in strain panel
Strain panel reproducibility and cross-resistance patterns
In vivo eumycetoma research models
Formulation compatibility (DMSO/corn oil, PEG300)
Antifungal response and host tolerability monitoring

Technical Documentation Hub

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33 linked technical documents
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